

Application Notes: Solvent Orange 45 as a Potential Tracer in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Solvent Orange 45**

Cat. No.: **B1143906**

[Get Quote](#)

Introduction

Solvent Orange 45 is a metal-complex solvent dye known for its vibrant orange hue, excellent solubility in organic solvents, and good stability.^[1] While extensively used in industrial applications such as inks, coatings, and plastics, its utility as a tracer in fluid dynamics is an emerging area of investigation.^{[1][2][3]} These application notes provide a comprehensive overview of the known properties of **Solvent Orange 45**, its potential applications in fluid dynamics research, and detailed protocols for its evaluation and use.

The primary advantage of using fluorescent tracers in techniques like Particle Image Velocimetry (PIV) and Laser-Induced Fluorescence (LIF) is the ability to overcome optical interferences, such as laser flare (Mie scattering) from surfaces, which can obscure measurements in near-wall regions or at interfaces.^{[4][5]} **Solvent Orange 45**'s characteristics suggest its potential as a tracer in two primary scenarios: directly dissolved in non-aqueous flows or as a fluorescent dopant in inert polymer microspheres for aqueous or gaseous flows.

These notes are intended for researchers and scientists considering **Solvent Orange 45** for fluid flow visualization and quantification. The provided protocols outline the necessary steps for characterization and experimental implementation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the dye's properties is critical for its application. **Solvent Orange 45** is a single azo class dye that is converted into a cobalt complex.^[6] It is commercially

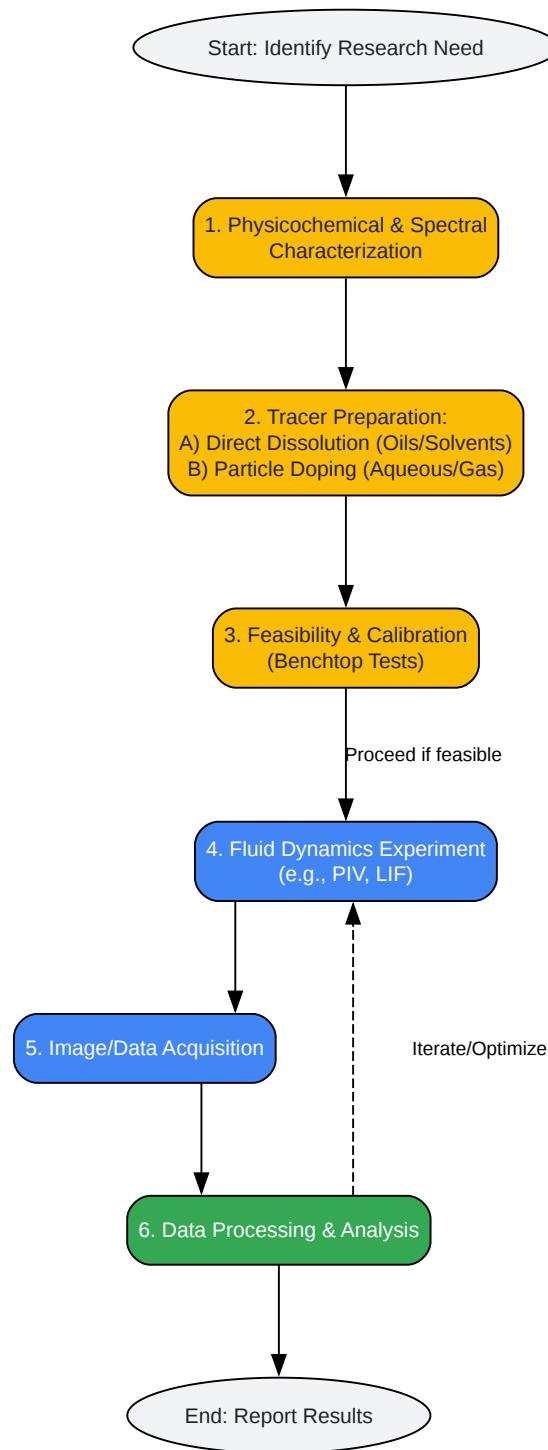
available as a deep yellow or orange powder.[6][7]

Table 1: Physicochemical Properties of **Solvent Orange 45**

Property	Value	Source(s)
C.I. Name	Solvent Orange 45	[6]
CAS Number	13011-62-6	[6][8]
Molecular Formula	C16H14N4O5 (Ligand) / C32H27CoN8O10 (Complex)	[6][8][9]
Molecular Weight	342.31 g/mol (Ligand) / ~742.54 g/mol (Complex)	[6][8][10]
Appearance	Orange Powder	[1][11]
Flash Point	289.1°C	[9][10]
Boiling Point	554.3°C at 760 mmHg	[9]
Vapor Pressure	4.01E-13 mmHg at 25°C	[9][10]

| Heat Resistance | Stable up to 180°C |[6][7] |

Table 2: Solubility Profile of **Solvent Orange 45**


Solvent	Solubility	Source(s)
Water	Insoluble	[6][7]
Benzene	Insoluble	[6][7]
Methyl Ethyl Ketone (MEK)	≥ 500 g/L	[1][11]
Ethyl Alcohol	500 g/L	[1]
1-methoxy-2-propanol	200 g/L	[1]
Toluene	50 g/L	[1]

| Ethyl Acetate | 80 g/L |[\[1\]](#) |

Note: The spectral properties (e.g., excitation/emission maxima, quantum yield) of **Solvent Orange 45** are not readily available in the literature and must be determined experimentally. Protocol 2 outlines a standard procedure for this characterization.

Logical Workflow for Evaluation and Experimentation

The successful implementation of **Solvent Orange 45** as a fluid dynamics tracer requires a systematic evaluation. The following workflow provides a logical progression from initial characterization to application in experimental studies.

[Click to download full resolution via product page](#)

Caption: Logical workflow for evaluating **Solvent Orange 45** as a tracer.

Experimental Protocols

Protocol 1: Preparation of Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of **Solvent Orange 45** for use in non-aqueous flows or for doping particles.

Materials:

- **Solvent Orange 45** powder
- Methyl Ethyl Ketone (MEK) or other suitable organic solvent
- Analytical balance
- Volumetric flask
- Magnetic stirrer and stir bar
- Ultrasonic bath

Procedure:

- Safety First: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
- Weighing: Accurately weigh the desired amount of **Solvent Orange 45** powder. For a 10 g/L stock solution in a 100 mL flask, weigh 1.00 g of the dye.
- Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 50 mL of MEK.
- Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the majority of the powder is dissolved.
- Sonication (Optional): If clumps persist, place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.

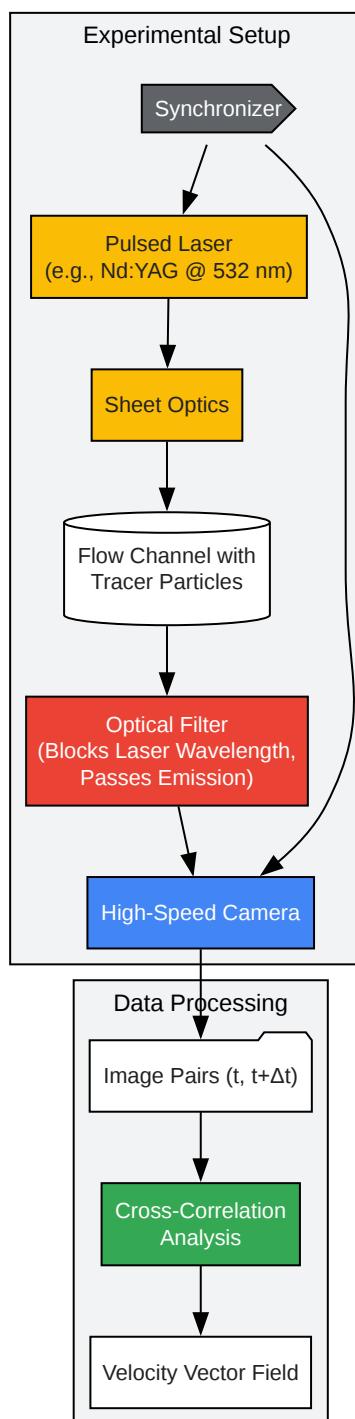
- Final Volume: Once the dye is fully dissolved, carefully add MEK to the 100 mL calibration mark.
- Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
- Storage: Store the stock solution in a tightly sealed, light-resistant container.[\[8\]](#)

Protocol 2: Determination of Spectroscopic Properties

This protocol outlines the use of spectrophotometry and spectrofluorometry to determine the absorption and emission spectra of **Solvent Orange 45**.

Apparatus and Reagents:

- UV-Vis Spectrophotometer
- Spectrofluorometer
- Quartz cuvettes
- **Solvent Orange 45** stock solution (from Protocol 1)
- Chosen solvent for dilution (e.g., MEK, Ethanol)


Procedure:

- Prepare Dilutions: Create a series of dilute solutions from the stock solution. A concentration in the micromolar (μM) range is typically suitable.
- Absorption Spectrum:
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Fill a cuvette with a dilute sample of **Solvent Orange 45**.
 - Scan a wide range of wavelengths (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λ_{max}).

- Emission Spectrum:
 - Set the excitation wavelength of the spectrofluorometer to the λ_{max} value determined in the previous step.
 - Scan a range of emission wavelengths starting just above the excitation wavelength (e.g., $\lambda_{\text{max}} + 10 \text{ nm}$) to $\sim 800 \text{ nm}$.
 - The peak of this scan will determine the wavelength of maximum emission.
- Excitation Spectrum:
 - Set the emission detector of the spectrofluorometer to the maximum emission wavelength found previously.
 - Scan a range of excitation wavelengths up to the set emission wavelength.
 - The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
- Data Recording: Record the excitation and emission maxima. This information is crucial for selecting appropriate light sources (lasers) and optical filters for imaging.

Application in Particle Image Velocimetry (PIV)

A significant application for fluorescent dyes is in PIV, where dye-doped particles can be used to trace the flow. This approach is highly effective at rejecting surface reflections and laser flare, enabling accurate velocity measurements near boundaries.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescent Particle Image Velocimetry (PIV) experiment.

Protocol 3: PIV Experiment with Fluorescent Tracers (General)

This protocol provides a general methodology for conducting a PIV experiment using tracer particles doped with **Solvent Orange 45**.

Materials:

- Flow system (e.g., water tunnel, wind tunnel)
- Tracer particles doped with **Solvent Orange 45** (e.g., fluorescent polymer microspheres)[[12](#)]
- Pulsed laser with sheet-forming optics (wavelength selected based on Protocol 2)
- High-speed camera with appropriate lens
- Optical long-pass filter (to block scattered laser light and transmit the dye's fluorescence)
- Synchronizer to coordinate the laser pulses and camera captures
- PIV analysis software

Procedure:

- Seeding the Flow: Disperse the fluorescent tracer particles into the working fluid. The concentration should be sufficient to have multiple particles in each interrogation window but low enough to avoid particle-particle interactions.
- System Setup:
 - Position the laser sheet to illuminate the plane of interest within the flow.
 - Position the camera perpendicular to the laser sheet.
 - Mount the optical filter in front of the camera lens. This is the most critical step for fluorescent PIV. The filter must block the laser's wavelength while transmitting the fluorescence from the dye.

- Image Acquisition:
 - Use the synchronizer to trigger the laser to pulse twice with a short time separation (Δt).
 - The camera will capture two images, one for each laser pulse.
 - Adjust the camera aperture, focus, and Δt to optimize particle image quality and displacement. The fluorescence signal will be significantly weaker than Mie scattering, requiring higher camera gain or a wider aperture.^[5]
- Data Processing:
 - Load the captured image pairs into the PIV software.
 - The software divides the images into small interrogation windows and performs a cross-correlation to find the average particle displacement.
 - The velocity vector is calculated by dividing the displacement by the time separation Δt .
 - Post-process the vector field to remove spurious vectors and generate flow statistics.

Safety and Handling Precautions

Proper handling of **Solvent Orange 45** is essential to ensure laboratory safety.

Table 3: Summary of Safety Information

Hazard	Precaution / First Aid Measure	Source(s)
Ingestion	Harmful if swallowed. May cause gastrointestinal irritation. Do not induce vomiting. Rinse mouth with water and get immediate medical attention.	[8][10]
Inhalation	May cause respiratory tract irritation. Move to fresh air. If breathing is difficult, give oxygen and seek medical aid.	[8][10]
Skin Contact	May cause irritation in sensitive individuals. Wash skin with plenty of soap and water. Remove contaminated clothing.	[8][10]
Eye Contact	May cause irritation. Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.	[8][10]
Handling	Use with adequate ventilation in a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.	[8]

| Storage | Store in a cool, dry, well-ventilated place in tightly closed, light-resistant containers. | [8][10] |

Potential Advantages

Excellent solubility in organic solvents

Good thermal stability

Strong tinting power

Potential Disadvantages & Considerations

Insoluble in water
(requires particle doping for aqueous flows)

Spectral properties not well-documented

Potential health hazards
(requires careful handling)

Fluorescence signal weaker than Mie scattering

[Click to download full resolution via product page](#)

Caption: Potential advantages and disadvantages of **Solvent Orange 45** as a tracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dabayrox.com [dabayrox.com]
- 2. Solvent orange 45 TDS|Solvent orange 45 from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 3. Wholesale Solvent Orange 45 | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. worlddyeveristy.com [worlddyeveristy.com]
- 7. Solvent Orange 45 | 13011-62-6 [chemicalbook.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. Solvent Orange 45 | CAS#:13011-62-6 | Chemsric [chemsrc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. Flow Tracers, PIV Tracers, Neutrally-Buoyant Seeding Particles 1g/cc, Microbeads for Flow Visualization [cospheric.com]
- To cite this document: BenchChem. [Application Notes: Solvent Orange 45 as a Potential Tracer in Fluid Dynamics Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143906#solvent-orange-45-as-a-tracer-in-fluid-dynamics-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com